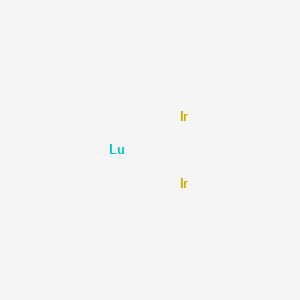

Iridium--lutetium (2/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iridium–lutetium (2/1) is a compound formed by the combination of iridium and lutetium in a 2:1 ratio Iridium is a transition metal known for its high density and corrosion resistance, while lutetium is a lanthanide metal known for its high melting point and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of iridium–lutetium (2/1) can be achieved through various synthetic routes. One common method involves the direct reaction of iridium and lutetium metals at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and other side reactions. Another method involves the use of metal salts, such as iridium chloride and lutetium nitrate, which are mixed and subjected to high-temperature reduction processes to form the desired compound.

Industrial Production Methods: Industrial production of iridium–lutetium (2/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, making them suitable for large-scale production. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Iridium–lutetium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both iridium and lutetium, which contribute to the compound’s reactivity and stability.

Common Reagents and Conditions: Common reagents used in the reactions of iridium–lutetium (2/1) include oxidizing agents such as oxygen and hydrogen peroxide, reducing agents such as hydrogen and sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of iridium–lutetium (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides of iridium and lutetium, while reduction reactions may yield metallic iridium and lutetium. Substitution reactions can result in the formation of various coordination complexes with different ligands.

Scientific Research Applications

Iridium–lutetium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and polymerization. In biology, it has potential applications in imaging and diagnostic techniques due to its high atomic number and ability to form stable complexes with biomolecules. In medicine, iridium–lutetium (2/1) is being explored for its potential use in targeted radiotherapy and drug delivery systems. In industry, it is used in the production of high-performance materials, such as alloys and coatings, due to its excellent mechanical and thermal properties.

Mechanism of Action

The mechanism of action of iridium–lutetium (2/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate. In biological applications, iridium–lutetium (2/1) can interact with specific biomolecules, such as proteins and nucleic acids, to form stable complexes that can be used for imaging or therapeutic purposes. The exact mechanism of action depends on the specific application and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Iridium–lutetium (2/1) can be compared with other similar compounds, such as iridium–yttrium (2/1) and iridium–scandium (2/1). These compounds share some similarities in terms of their chemical properties and applications, but iridium–lutetium (2/1) is unique due to the specific properties of lutetium, such as its high melting point and stability. This makes iridium–lutetium (2/1) particularly suitable for applications that require high thermal and chemical stability.

List of Similar Compounds:- Iridium–yttrium (2/1)

- Iridium–scandium (2/1)

- Iridium–gadolinium (2/1)

- Iridium–terbium (2/1)

Properties

CAS No. |

12030-64-7 |

|---|---|

Molecular Formula |

Ir2Lu |

Molecular Weight |

559.40 g/mol |

IUPAC Name |

iridium;lutetium |

InChI |

InChI=1S/2Ir.Lu |

InChI Key |

BWHIEPWKNJQJDA-UHFFFAOYSA-N |

Canonical SMILES |

[Lu].[Ir].[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)

![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)

![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)